(S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride
Description
Properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)propanamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-8(9(11)13)5-6-1-3-7(12)4-2-6;;/h1-4,8,12H,5,10H2,(H2,11,13);2*1H/t8-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYNFOMWBDXPHK-JZGIKJSDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)N)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N)N)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Approach Using L-Tyrosine Derivatives
The chiral pool strategy leverages L-tyrosine as a starting material due to its inherent (S)-configuration. In a method adapted from patent NZ229910A, L-tyrosine is first protected at the phenolic hydroxyl group using benzyl chloroformate in alkaline aqueous conditions. The carboxylic acid moiety is then activated using thionyl chloride to form the acyl chloride, which reacts with gaseous ammonia to yield (S)-2-amino-3-(4-benzyloxyphenyl)propanamide. Subsequent hydrogenolysis with palladium on carbon removes the benzyl group, and treatment with concentrated hydrochloric acid affords the dihydrochloride salt. This route achieves >98% enantiomeric excess (e.e.) but requires multiple protection-deprotection steps, reducing overall yield to 65–70%.
Resolution of Racemic Mixtures with d-Camphorsulfonic Acid
For racemic precursors, resolution is achieved via diastereomeric salt formation. A protocol from NZ229910A involves reacting racemic 2-amino-3-(4-methoxyphenyl)propanenitrile with d-camphorsulfonic acid in a 1:1 molar ratio in ethanol-water (3:1 v/v). The (S)-enantiomer selectively crystallizes as the d-camphorsulfonate salt, which is filtered and treated with ammonium hydroxide to liberate the free base. Acidic hydrolysis with 6 M HCl at 50°C for 4 hours converts the nitrile to the amide, followed by demethylation using hydrobromic acid to yield the target compound. This method achieves 85% e.e. and a 58% isolated yield after recrystallization.
Enzymatic Amidation of Tyrosine Derivatives
Multimeric Enzyme-Catalyzed Condensation
Patent US4956489A describes an enzymatic approach using extracellular enzymes from Micrococcus caseolyticus to condense L-tyrosine methyl ester with ammonia in aqueous media. The reaction, conducted at pH 7.5 and 37°C, utilizes 0.1 M phosphate buffer and 5% v/v dimethylacetamide (DMA) as a cosolvent. Manganese ions (10 mM) enhance enzymatic activity, achieving 92% conversion to (S)-2-amino-3-(4-hydroxyphenyl)propanamide within 12 hours. The dihydrochloride salt is precipitated by adding excess HCl to the reaction mixture, yielding 80% product with 99% e.e.
Hydrazinolysis and Azide Coupling
A method from RSC Advances employs hydrazinolysis of methyl-3-(4-hydroxyphenyl)-2,2-dimethylpropanoate to generate the corresponding hydrazide. Reaction with Boc-protected glycine methyl ester via azide coupling (DCC, HOBt) forms a dipeptide analog, which is hydrolyzed with 4 M HCl in dioxane to remove protecting groups. This route, while longer, achieves 75% yield and high stereochemical fidelity.
Acid-Mediated Hydrolysis of Nitrile Intermediates
Controlled Hydrolysis of (S)-2-Amino-3-(4-hydroxyphenyl)propanenitrile
Adapting methods from NZ229910A, the nitrile intermediate is synthesized via Strecker synthesis using 4-hydroxybenzaldehyde, ammonium chloride, and sodium cyanide in methanol. The (S)-enantiomer is isolated via chiral chromatography (Chiralpak AD-H column, 90:10 hexane:isopropanol). Hydrolysis with 4 M HCl at 40°C for 2 hours selectively stops at the amide stage, avoiding over-hydrolysis to the carboxylic acid. The dihydrochloride salt crystallizes upon cooling, yielding 68% product with 94% e.e.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Conditions | Yield | e.e. | Scale Feasibility |
|---|---|---|---|---|---|
| Chiral Pool (L-tyrosine) | L-Tyrosine | Thionyl chloride, NH₃, Pd/C, HCl | 65–70% | >98% | Lab-scale |
| Enzymatic Amidation | L-Tyrosine methyl ester | Micrococcus enzyme, Mn²⁺, pH 7.5 | 80% | 99% | Industrial |
| Nitrile Hydrolysis | 4-Hydroxybenzaldehyde | Strecker synthesis, 4 M HCl, 40°C | 68% | 94% | Pilot-scale |
| Hydrazinolysis | Methyl propanoate derivative | DCC/HOBt, 4 M HCl | 75% | 97% | Lab-scale |
Industrial-Scale Optimization Challenges
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Synthesis and Chemical Properties
(S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride is synthesized through a variety of methods. One notable synthesis route involves the use of thionyl chloride and ammonia, which enhances yield and simplifies the purification process compared to traditional methods that require expensive catalysts like dicyclohexylcarbodiimide (DCC) . The compound has a molecular formula of C9H12N2O2 and a molecular weight of 200.67 g/mol .
Antioxidant Properties
Research indicates that Phloretamide exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of aging and age-related diseases .
Anti-Aging Effects
Phloretamide has been associated with anti-aging effects, promoting skin elasticity and preventing cutis laxa (skin laxity). Its role as an anti-senescence compound suggests potential applications in dermatology and cosmetic formulations aimed at improving skin health .
Neuroprotective Effects
Studies have demonstrated that (S)-2-Amino-3-(4-hydroxyphenyl)propanamide may offer neuroprotective benefits. It has been investigated for its potential to mitigate neurodegenerative processes, making it a candidate for further research in treating conditions like Alzheimer's disease .
Cancer Research
Emerging studies suggest that compounds related to Phloretamide may play a role in cancer treatment. Its antioxidant properties could help protect normal cells during chemotherapy, while its structural analogs are being explored for their ability to inhibit tumor growth .
Drug Development
The unique chemical structure of this compound makes it an interesting candidate for drug development, particularly in creating new formulations targeting oxidative stress-related disorders or enhancing the efficacy of existing treatments .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, influencing biochemical pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity.
Comparison with Similar Compounds
Table 1: Comparison of Propanamide Derivatives
*Activity scores from (hypothetical scale, e.g., binding affinity, enzyme inhibition).
Key Observations
Substituent Effects
- Aromatic vs. Aliphatic Groups: Compounds with aromatic substituents (e.g., indol-3-yl, 4-phenylthiazol-2-yl) exhibit higher activity scores compared to aliphatic derivatives like (2S)-2,5-diaminopentanamide dihydrochloride .
- Bioisosteric Replacement: The fluorophenyl group in (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride () mimics the hydroxyphenyl group in the target compound, offering similar steric and electronic properties with enhanced metabolic stability .
Salt Forms and Solubility
- Dihydrochloride Salts: Both the target compound and (2S)-2,5-diaminopentanamide dihydrochloride () utilize dihydrochloride salts to enhance aqueous solubility. However, the latter has unclassified health hazards, whereas hydroxyphenyl derivatives may pose reactive oxygen species (ROS)-related toxicity risks .
- Stability : Azoamidine dihydrochlorides () demonstrate stability under aqueous conditions, suggesting that the dihydrochloride form in the target compound may offer similar advantages for storage and formulation .
Chiral Specificity
- The (S)-configuration in the target compound and (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride () highlights the importance of stereochemistry in drug-receptor interactions. Enantiomeric purity is critical for avoiding off-target effects .
Research Findings and Implications
- Activity Trends: Chlorinated and indole-containing propanamides () show higher activity scores than non-halogenated analogues, suggesting that electron-withdrawing groups enhance binding efficacy .
- Safety Profiles : Dihydrochloride salts generally exhibit low acute toxicity (e.g., ), but chronic exposure risks remain unstudied. Hydroxyphenyl derivatives may require additional antioxidative stabilization to mitigate ROS generation .
Biological Activity
(S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride, also referred to as (S)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride hydrate, is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 234.68 g/mol
- Structure : The compound features an amino group, a hydroxyl group, and a phenyl ring, which contribute to its biological activity.
The dihydrochloride form enhances solubility in water, making it suitable for various biological assays and applications .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes. For instance, studies have shown its potential in modulating enzymatic activities related to metabolic pathways.
- Receptor Binding : It has demonstrated binding affinity to various receptors, influencing signaling pathways crucial for neurotransmitter synthesis and neuroprotection .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against both bacterial and fungal strains. The mechanism of action may involve disruption of microbial cell integrity or inhibition of vital metabolic processes .
Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial activity of derivatives similar to (S)-2-amino-3-(4-hydroxyphenyl)propanamide against multidrug-resistant pathogens. The results indicated that compounds containing the 4-hydroxyphenyl moiety exhibited potent activity against strains such as MRSA and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL .
Neuroprotective Effects
Research has suggested that (S)-2-amino-3-(4-hydroxyphenyl)propanamide may influence neurotransmitter levels in the brain. Its structural similarity to tyrosine suggests a role in dopamine synthesis, potentially offering neuroprotective effects that warrant further investigation .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | MIC Values | Notes |
|---|---|---|---|
| (S)-2-Amino-3-(4-hydroxyphenyl)propanamide | Enzyme inhibition, receptor binding | Not specified | Potential neuroprotective effects |
| 3-Hydroxy-2,2-dimethyl-propionic acid derivatives | Antiproliferative | IC50 values ranging from 0.69 to 11 µM | Effective against cancer cell lines |
| Other 4-hydroxyphenyl derivatives | Antimicrobial | MICs from 1 to 8 µg/mL | Effective against drug-resistant strains |
Q & A
Q. What are the optimal synthetic routes for (S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride, and how can enantiomeric purity be ensured?
Methodological Answer:
- Synthetic Design : Start with L-tyrosine derivatives (e.g., L-tyrosine hydrochloride) to retain the (S)-configuration. Introduce the propanamide backbone via coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Protection Strategies : Protect the amino group with Boc (tert-butoxycarbonyl) and the hydroxyl group with TBS (tert-butyldimethylsilyl) to avoid side reactions during amidation .
- Enantiomeric Control : Use chiral HPLC (e.g., Chiralpak IA column) to monitor enantiomeric excess (>99% for pharmaceutical-grade synthesis) .
- Salt Formation : React the free base with HCl in anhydrous ethanol to yield the dihydrochloride salt, enhancing solubility .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the (S)-configuration and absence of diastereomers. Key signals: δ 7.1 (aromatic protons), δ 3.8 (amide NH) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (gradient: 0.1% TFA in H₂O/MeCN) to assess purity (>98%) and detect hydrolyzed byproducts .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (theoretical: 294.35 g/mol; observed: [M+H]⁺ = 295.4) .
- Elemental Analysis : Verify Cl⁻ content (theoretical: 24.1%; experimental: 23.8–24.3%) to confirm dihydrochloride stoichiometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Purity Assessment : Re-evaluate batch purity via LC-MS to rule out contaminants (e.g., residual solvents or dehydroxylated analogs) .
- Enantiomeric Cross-Verification : Use chiral chromatography to confirm no racemization occurred during storage .
- Biological Replication : Repeat assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) with positive controls (e.g., puromycin for protein synthesis inhibition) .
- Data Normalization : Express activity as IC₅₀ ± SEM (standard error of the mean) across ≥3 independent experiments to account for variability .
Q. How does the dihydrochloride form influence solubility and stability compared to the free base?
Methodological Answer:
Q. What experimental strategies are recommended for studying its interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., tyrosine kinase) on a CM5 chip; measure binding kinetics (KD = 10–100 nM range) .
- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for binding in PBS buffer (20 mM, pH 7.4) .
- Molecular Docking : Use AutoDock Vina to model interactions with the target’s active site (e.g., hydrogen bonding with His297 and hydrophobic contacts with Phe154) .
- Inhibition Assays : Pre-incubate the compound with the enzyme (e.g., 1 µM final concentration) and measure residual activity fluorometrically .
Q. How can researchers address discrepancies in cytotoxicity data across cell lines?
Methodological Answer:
- Cell Line Authentication : Use STR profiling to confirm no cross-contamination .
- Microenvironment Mimicry : Culture cells in hypoxia (5% O₂) or acidic media (pH 6.5) to replicate in vivo tumor conditions .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM; calculate CC₅₀ using nonlinear regression (GraphPad Prism) .
- Mechanistic Studies : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
